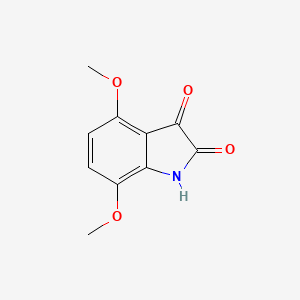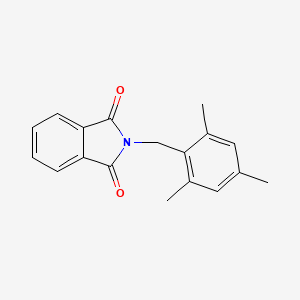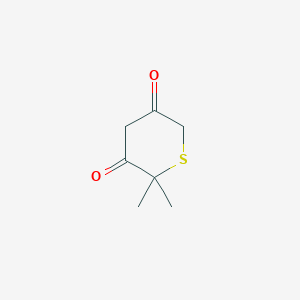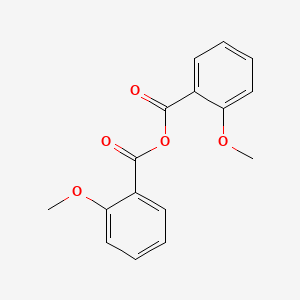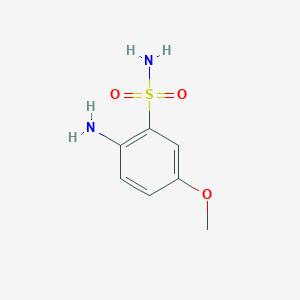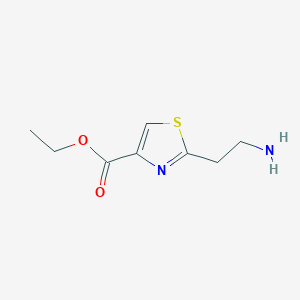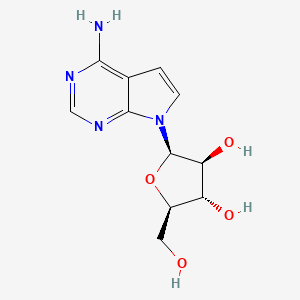
2-Phenoxyisoindoline-1,3-dione
Vue d'ensemble
Description
Chemical Reactions Analysis
One notable reaction involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives. This transformation leads to the formation of fused multifunctionalized isoindole-1,3-diones . The overall process involves the creation of three new C–C bonds and two new C-aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Applications De Recherche Scientifique
HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Inhibition
2-Hydroxyisoquinoline-1,3(2H,4H)-dione, a compound structurally related to 2-Phenoxyisoindoline-1,3-dione, has been identified as a scaffold for inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The compound and its derivatives have been evaluated for their potential in inhibiting viral replication of HIV-1, highlighting the significance of this chemical class in antiviral research (Billamboz et al., 2011).
Antibacterial and Antifungal Activities
Isoindoline-1,3-dione derivatives, including 2-Phenoxyisoindoline-1,3-dione, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies show that such derivatives can be potential candidates for new antibacterial or antifungal agents, indicating their significance in the field of infectious disease (Sankhe & Chindarkar, 2021).
Green Synthesis Approaches
The development of environmentally friendly synthesis methods for isoindoline-1,3-dione derivatives has been a focus of recent research. An efficient synthesis method using Water Extract of Onion Peel Ash (WEOPA) demonstrates the potential of green chemistry in producing these compounds, avoiding the use of harmful reagents and offering an alternative for bio-waste management (Journal et al., 2019).
Crystal and Molecular Structure Analysis
Understanding the crystal and molecular structure of compounds like 2-(4-Ethoxyphenyl)isoindoline-1,3-dione is crucial for their application in various fields. Studies involving X-ray single-crystal diffraction have provided insights into the non-planar molecular structure of these compounds, paving the way for their application in material science and drug design (Duru et al., 2018).
Anti-inflammatory and Anti-allergic Properties
Certain isoindoline-1,3-dione derivatives have been found to exhibit anti-inflammatory and anti-allergic properties. For instance, the derivative 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) has shown potential as a compound for anti-allergic therapy, indicating the therapeutic relevance of this chemical class in treating inflammatory diseases (Huang et al., 2018).
Propriétés
IUPAC Name |
2-phenoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMAGVXFNJWXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393638 | |
| Record name | N-phenoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyisoindoline-1,3-dione | |
CAS RN |
64908-64-1 | |
| Record name | N-phenoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)
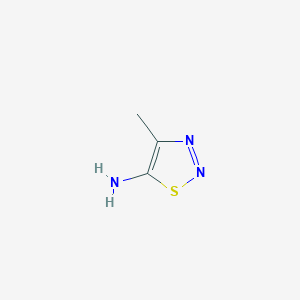
![1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene](/img/structure/B3055390.png)
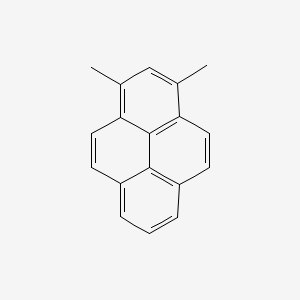
![Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate](/img/structure/B3055393.png)

![N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3055395.png)
